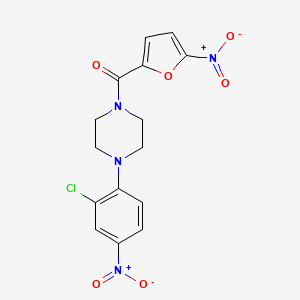
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine, also known as CNFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol and calcium ions. This leads to the inhibition of downstream signaling pathways that are regulated by PKC. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to be a selective inhibitor of PKC and does not inhibit other kinases.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of PKC. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has also been shown to inhibit the proliferation of smooth muscle cells and reduce the production of extracellular matrix proteins. In addition, 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in lab experiments is its potency and selectivity for PKC. It allows for the specific inhibition of PKC without affecting other kinases. Another advantage is that 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is a reversible inhibitor of PKC, which allows for the study of the downstream effects of PKC inhibition. However, one of the limitations of using 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is its potential toxicity, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in scientific research. One potential direction is the development of more potent and selective inhibitors of PKC based on the structure of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine. Another direction is the investigation of the role of PKC in different disease states, such as cancer and cardiovascular disease. Furthermore, the use of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in combination with other inhibitors may provide insights into the complex signaling pathways regulated by PKC. Overall, 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is a valuable tool compound for the study of PKC and its downstream effects in various cellular processes.
Métodos De Síntesis
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine involves the reaction of 2-chloro-4-nitroaniline with 5-nitro-2-furoic acid in the presence of thionyl chloride and N-methylmorpholine. The resulting product is then reacted with piperazine to obtain 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine. The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been widely used as a tool compound in scientific research to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, apoptosis, and signal transduction. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to inhibit the activity of PKC in a dose-dependent manner and has been used to investigate the downstream effects of PKC inhibition.
Propiedades
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O6/c16-11-9-10(19(22)23)1-2-12(11)17-5-7-18(8-6-17)15(21)13-3-4-14(26-13)20(24)25/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNJNCJLRMGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387095 |
Source


|
| Record name | STK259438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](5-nitrofuran-2-yl)methanone | |
CAS RN |
6015-86-7 |
Source


|
| Record name | STK259438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
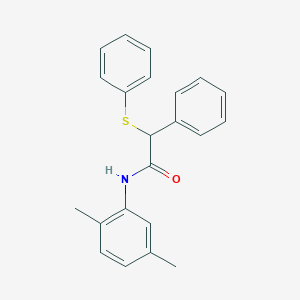
![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
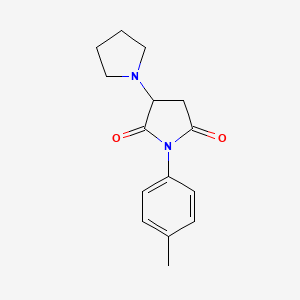
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
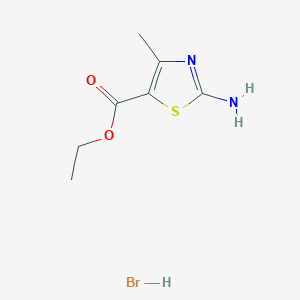
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)

![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
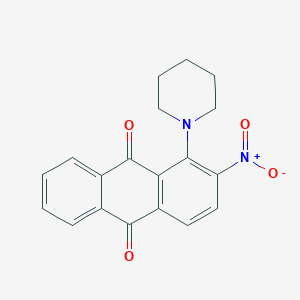
![4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)